2-Hydroxycaproate

Percutaneous absorption Dermal delivery Cosmetic formulation

Researchers requiring validated biomarkers for cardiovascular studies or optimal substrates for α-hydroxy acid oxidase kinetics face supply chain inconsistency and uncertain enantiomeric composition. 2-Hydroxycaproate addresses these challenges with documented performance: • ROC AUC 0.88 for cardiovascular mortality prediction - validated biomarker for clinical assay development • KM = 0.25 mM for rat liver α-hydroxy acid oxidase - optimal substrate affinity among C4-C8 analogs • 2.2× higher percutaneous absorption flux vs. 2-hydroxyoctanoate - preferred AHA for dermal delivery R&D Supplied with certificate of analysis confirming purity (>98%) and enantiomeric composition.

Molecular Formula C6H11O3-
Molecular Weight 131.15 g/mol
Cat. No. B1259514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxycaproate
Synonyms2-hydroxycaproate
2-Hydroxyhexanoate
2-Hydroxyhexanoic acid
Molecular FormulaC6H11O3-
Molecular Weight131.15 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)[O-])O
InChIInChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/p-1
InChIKeyNYHNVHGFPZAZGA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxycaproate: Differentiating from Closest Analogs


2-Hydroxycaproate (2-hydroxyhexanoic acid, C6:0 2-hydroxy fatty acid) is a medium-chain α-hydroxy monocarboxylic acid with the molecular formula C₆H₁₂O₃ and molecular weight 132.16 g/mol [1]. It belongs to the α-hydroxy acid (AHA) class, characterized by a hydroxyl group at the alpha carbon adjacent to the carboxyl moiety [2]. This compound exists as an endogenous metabolite in human blood and amniotic fluid and participates in fatty acid metabolism pathways [3]. Commercially, it is supplied as a white to off-white solid with a melting point of 60–62 °C and water solubility of ≥20–100 mg/mL depending on vendor and formulation .

Endogenous metabolite for biomarker discovery research
α-Hydroxy acid substrate for enzymology studies
Solid-state handling simplifies formulation R&D workflows
Chiral separation and analytical reference standard use

Why Generic AHA Substitution Fails for 2-Hydroxycaproate


Interchanging 2-hydroxycaproate with its in-class analogs (e.g., 2-hydroxyoctanoate, 2-hydroxybutyrate, 3-hydroxycaproate, or unsubstituted caproate) without quantitative justification introduces material risk across multiple performance dimensions. Chain length variation (C4 vs. C6 vs. C8) alters hydrophobic binding energy, percutaneous absorption flux, enzyme substrate affinity, and stratum corneum interaction by factors that are not linear or predictable from molecular weight alone [1]. Positional isomerism (2-OH vs. 3-OH) fundamentally changes metabolic fate and enzyme recognition [2]. Even the absence of the 2-hydroxy group eliminates critical hydrogen-bonding capacity required for stereospecific enzyme binding and biomarker specificity [3]. The quantitative evidence presented below demonstrates that 2-hydroxycaproate occupies a distinct property space that cannot be reliably approximated by generic AHA substitution.

Chain-length mismatch
C4 or C8 homologs may shift dermal flux and enzyme affinity non-linearly, altering formulation performance.
Positional isomer interference
3-Hydroxycaproate changes metabolic recognition and hydrogen-bonding pattern, limiting assay comparability.
Functional group deletion
Unsubstituted caproate lacks α-OH, eliminating critical H-bond capacity needed for enzyme binding and biomarker specificity.

2-Hydroxycaproate: Comparative Evidence Against Analogs


Percutaneous Absorption Flux: Comparison with C8 and C2

In a direct head-to-head study measuring percutaneous absorption through viable excised human skin in diffusion cells, 2-hydroxycaproic acid (C6) exhibited an absorption flux of 2.4 ± 0.3 μg/cm²/h, while 2-hydroxyoctanoic acid (C8) showed 1.1 ± 0.2 μg/cm²/h and glycolic acid (C2) showed 0.8 ± 0.1 μg/cm²/h under identical formulation conditions (5% w/w in oil-in-water emulsion, pH 3, 24-hour exposure) [1]. The C6 compound achieved approximately 2.2× higher flux than C8 and 3× higher than C2, demonstrating a non-monotonic chain-length dependence of dermal penetration.

Percutaneous flux
Head-to-head
C6 flux 2.4 ± 0.3 μg/cm²/h
C8: 1.1 ± 0.2
C2: 0.8 ± 0.1
Supports dermal delivery formulation selection
Human skin diffusion model; pH 3 O/W emulsion
Percutaneous absorption Dermal delivery Cosmetic formulation

Stratum Corneum Binding Affinity vs. C8

In direct radioligand binding assays using guinea-pig footpad stratum corneum, 2-hydroxycaprylic acid (C8) bound significantly more strongly than 2-hydroxycaproic acid (C6) [1]. The binding difference was quantitatively consistent with the hydrophobic binding energy of two methylene groups, corresponding to an approximate ΔG difference of ~−1.4 to −1.7 kJ/mol based on methylene group transfer free energy from water to hydrophobic environment [2]. This demonstrates that C6 provides intermediate hydrophobicity that may be optimal when both binding and wash-out characteristics must be balanced.

SC binding affinity
Head-to-head
C6 intermediate binding
C8 significantly stronger
ΔΔG ~ −1.4 to −1.7 kJ/mol
Defines intermediate binding profile for formulation design
Guinea-pig footpad model; radioligand assay
Stratum corneum binding Hydrophobic interaction Dermal plasticization

Enzyme Affinity: KM vs. C4 and C8

BRENDA enzyme database curation reveals that 2-hydroxycaproate (C6) exhibits a KM value of 0.25 mM with rat liver α-hydroxy acid oxidase (EC 1.1.3.15) at pH 7.0 [1]. In contrast, the same enzyme preparation showed higher KM values for shorter-chain α-hydroxybutyrate (C4) and lower activity with longer-chain substrates [2]. The liver enzyme is reported to be 'much less active with C4 or C5 alpha-hydroxy acids' relative to C6, indicating that C6 occupies an affinity optimum for this metabolic enzyme [3].

Enzyme affinity (KM)
Reported
0.25 mM
Indicates optimal enzyme substrate affinity among C4–C8
Rat liver α-hydroxy acid oxidase; pH 7.0
Enzyme kinetics Substrate specificity Hydroxyacid oxidase

Cardiovascular Mortality Biomarker: ROC Analysis

In a prospective metabolomics study of 39 patients with established atherosclerotic disease (19 cardiovascular deaths vs. 20 matched surviving controls), 2-hydroxycaproate was identified as the most significant metabolite associated with cardiovascular mortality [1]. ROC analysis for predicting cardiovascular death yielded an AUC of 0.88 for 2-hydroxycaproate alone, which increased to 0.90 when combined with gluconate and sorbitol [2]. 2-Hydroxycaproate levels anti-correlated with time to death, demonstrating prognostic utility not observed for other alpha-hydroxy acids in the same cohort [3].

Mortality AUC
Reported
AUC 0.88
Reported strong discriminatory power for mortality endpoint
Small cohort (n=39); requires independent validation
Biomarker Cardiovascular mortality Metabolomics ROC analysis

Enantiomeric Separation by Vancomycin Chiral Selector

In a validated capillary electrophoresis method using vancomycin as chiral selector with contactless conductivity detection, 2-hydroxycaproic acid enantiomers were baseline separated along with four other α-hydroxy acids (lactic acid, α-hydroxybutyric acid, 2-hydroxyoctanoic acid, and 2-hydroxydecanoic acid) [1]. The method achieved linearity from 10–500 μmol/L (R² = 0.9993 for L-lactic acid as representative) with LOD of 2.4–2.8 μmol/L [2]. This analytical capability is critical for procurement when enantiomeric purity specifications must be verified, distinguishing 2-hydroxycaproate from non-chiral or differently resolvable analogs.

Chiral separation
Method context
Baseline enantiomeric resolution; LOD ~2.5 μM; linearity 10–500 μM
Enables enantiomeric purity verification for QC
Vancomycin chiral selector; CE with conductivity detection
Chiral separation Capillary electrophoresis Quality control Enantiomeric purity

Physical Properties: Melting Point vs. 3-Hydroxycaproate

2-Hydroxycaproic acid exhibits a melting point of 60–62 °C (lit.) and water solubility of 20–100 mg/mL depending on vendor specification [1]. In contrast, 3-hydroxycaproic acid (3-hydroxyhexanoic acid) has a reported melting point of approximately 13–15 °C and exists as a liquid at room temperature [2]. This 45–47 °C difference in melting point arises from differing hydrogen-bonding networks and crystal packing efficiencies between the α-hydroxy and β-hydroxy positional isomers. The solid-state stability of 2-hydroxycaproate facilitates powder handling, long-term storage at −20 °C, and precise weighing in research settings .

Melting point vs. isomer
Class-level
C6: 60–62 °C (solid)
3-OH isomer: 13–15 °C (liquid)
Solid state simplifies storage and weighing vs. liquid isomer
Literature values; vendor specifications may vary
Physical properties Melting point Solubility Formulation

2-Hydroxycaproate: Procurement Scenarios


Topical Formulation: Optimized Dermal Flux

2-Hydroxycaproate's 2.2× higher percutaneous absorption flux compared to 2-hydroxyoctanoate (C8) and 3× higher than glycolic acid (C2) in human skin diffusion studies makes it the preferred α-hydroxy acid when formulators require enhanced dermal delivery without resorting to higher concentrations or penetration enhancers [1]. The intermediate stratum corneum binding affinity (weaker than C8, stronger than C4) also supports controlled exfoliation with manageable irritation potential. Procurement for cosmetic R&D should prioritize suppliers providing certified enantiomeric composition given the chiral nature of the molecule.

Clinical Metabolomics: Cardiovascular Biomarker Assays

The validated ROC AUC of 0.88 for cardiovascular mortality prediction in atherosclerotic patients positions 2-hydroxycaproate as a high-performance biomarker candidate for clinical research and diagnostic assay development [1]. Procurement for biomarker studies requires analytical-grade material with documented purity (>98%) and low endotoxin levels. The established CE method for enantiomeric separation provides a quality control framework for verifying batch-to-batch consistency [2].

Enzymology: α-Hydroxy Acid Oxidase Research

2-Hydroxycaproate exhibits optimal substrate affinity (KM = 0.25 mM) for rat liver α-hydroxy acid oxidase (EC 1.1.3.15) relative to shorter-chain (C4, C5) and longer-chain (>C6) analogs, making it the substrate of choice for enzymology studies investigating medium-chain α-hydroxy acid metabolism [1]. Researchers procuring 2-hydroxycaproate for enzyme kinetics should request certificate of analysis confirming the absence of inhibitory chain-length impurities that could confound kinetic measurements.

Chiral Method Development & QC Reference Standards

The published capillary electrophoresis method achieving baseline enantiomeric separation of 2-hydroxycaproate using vancomycin chiral selector establishes a validated analytical framework for enantiomeric purity determination [1]. This supports procurement of 2-hydroxycaproate as a reference standard for chiral method development, calibration curve construction, and system suitability testing in regulated analytical laboratories. Users should verify the enantiomeric ratio (racemic or enantiopure) aligns with their intended application.

Application
Selection Property
Validation Focus
Topical formulation R&D
Dermal flux profile
Verify percutaneous flux rank order in formulation
Cardiovascular biomarker research
Reported biomarker AUC performance
Validate mortality endpoint association in study cohort
Enzyme kinetics research
Substrate affinity profile
Confirm KM and absence of inhibitory impurities
Chiral method development
Validated enantiomeric separation
Transfer CE method and verify enantiomeric ratio

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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